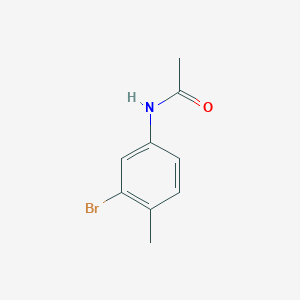

N-(3-Bromo-4-methylphenyl)acetamide

Vue d'ensemble

Description

N-(3-Bromo-4-methylphenyl)acetamide is a compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) . This indicates that the compound contains a bromo group attached to the third carbon of a methylphenyl group, and an acetamide group attached to the nitrogen.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a melting point of 111-114 degrees Celsius . The compound is stable at room temperature .Applications De Recherche Scientifique

Molecular Conformations and Supramolecular Assembly

N-(3-Bromo-4-methylphenyl)acetamide is studied in the context of molecular conformations and supramolecular assembly. This compound, among others, has been analyzed for its structure and hydrogen bonding interactions, contributing to the understanding of molecular behavior in crystalline forms. The study of these compounds aids in the broader understanding of molecular interactions and conformations in various chemical contexts (Nayak et al., 2014).

Synthesis and Application in Organic Chemistry

This compound has been utilized in organic synthesis processes. For instance, its derivative has been used in the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones, demonstrating its versatility in chemical reactions under microwave irradiation. This indicates its potential application in various organic synthesis pathways, highlighting its importance in medicinal chemistry and material science (Liu Chang-chu, 2014).

Antimicrobial and Pharmacological Research

Research involving this compound derivatives has explored their potential in antimicrobial applications. The synthesis and evaluation of compounds related to this chemical have shown promising results in combating bacterial and fungal infections. This area of research is vital for the development of new antimicrobial agents (Fuloria et al., 2014).

Structural and Conformational Studies

Investigations into the structural and conformational aspects of this compound derivatives provide insights into their chemical behavior and properties. These studies are crucial for understanding the fundamental aspects of chemical compounds, which can inform various applications in chemistry and material science (B. Gowda et al., 2007).

Catalytic and Synthetic Applications

This compound is also explored in the context of catalytic and synthetic applications. Research into compounds related to this chemical focuses on their potential use as catalysts in various chemical reactions, highlighting the compound's importance in facilitating efficient and sustainable chemical processes (Anindita Dewan et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-(3-Bromo-4-methylphenyl)acetamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Analyse Biochimique

Biochemical Properties

N-(3-Bromo-4-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic activities. These interactions can lead to changes in metabolic pathways and cellular processes, making this compound a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular functions. Additionally, it may impact cell signaling pathways, affecting how cells respond to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular functions changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions determine the compound’s availability and activity within different tissues, impacting its overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating the compound’s mechanism of action and its role in cellular processes .

Propriétés

IUPAC Name |

N-(3-bromo-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVGOMKRAFQTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470937 | |

| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-61-7 | |

| Record name | N-(3-Bromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)

![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)